molecular formula C18H23N5O2S B11039626 N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide

N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide

Cat. No.: B11039626
M. Wt: 373.5 g/mol
InChI Key: QQLSCUIPVKNFKF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, an ethylphenyl group, and a propylsulfanyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. This can be achieved through the reaction of 3-amino-1,2,4-triazole with a suitable diketone under acidic or basic conditions.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazolopyrimidine core is replaced by a propylthiol.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using an appropriate ethylphenyl halide and a palladium catalyst.

    Acetylation: The final step involves the acetylation of the triazolopyrimidine derivative to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the propylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic ring and the triazolopyrimidine core can undergo various substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or N-halosuccinimides (NBS, NCS), while nitration often involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, or anticancer properties, make it a candidate for biological studies.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the triazolopyrimidine core suggests potential interactions with nucleic acids or proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide
  • N-(4-ethylphenyl)-2-[5-oxo-2-(methylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide

Uniqueness

N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide is unique due to the specific combination of its substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethylphenyl group, in particular, may influence its interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(5-oxo-2-propylsulfanyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C18H23N5O2S/c1-3-9-26-18-21-17-20-16(25)13(11-23(17)22-18)10-15(24)19-14-7-5-12(4-2)6-8-14/h5-8,13H,3-4,9-11H2,1-2H3,(H,19,24)(H,20,21,22,25)

InChI Key

QQLSCUIPVKNFKF-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN2CC(C(=O)NC2=N1)CC(=O)NC3=CC=C(C=C3)CC

Origin of Product

United States

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